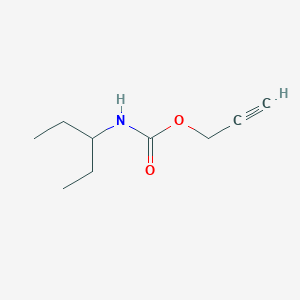
Prop-2-yn-1-yl pentan-3-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-yn-1-yl pentan-3-ylcarbamate is a chemical compound known for its unique structure and reactivity It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) linked to a prop-2-yn-1-yl group and a pentan-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-yn-1-yl pentan-3-ylcarbamate typically involves the reaction of prop-2-yn-1-ylamine with pentan-3-yl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
Reactants: Prop-2-yn-1-ylamine and pentan-3-yl chloroformate.
Solvent: Anhydrous dichloromethane or tetrahydrofuran.
Catalyst: Triethylamine or pyridine to neutralize the hydrochloric acid formed.
Temperature: Room temperature to slightly elevated temperatures (25-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of prop-2-yn-1-ylamine and pentan-3-yl chloroformate.
Continuous Flow Reactors: To maintain consistent reaction conditions and improve yield.
Purification: Crystallization or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl pentan-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Prop-2-yn-1-yl pentan-3-ylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of prop-2-yn-1-yl pentan-3-ylcarbamate involves its interaction with biological molecules. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its use.
Comparison with Similar Compounds
Prop-2-yn-1-yl pentan-3-ylcarbamate can be compared with other carbamate derivatives:
Similar Compounds: Methyl carbamate, ethyl carbamate, and phenyl carbamate.
Uniqueness: The presence of the prop-2-yn-1-yl group imparts unique reactivity and potential applications not seen in simpler carbamates. This makes it a valuable compound for specialized research and industrial applications.
Properties
CAS No. |
89733-26-6 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
prop-2-ynyl N-pentan-3-ylcarbamate |
InChI |
InChI=1S/C9H15NO2/c1-4-7-12-9(11)10-8(5-2)6-3/h1,8H,5-7H2,2-3H3,(H,10,11) |
InChI Key |
FUPZKLMWWNPDNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC(=O)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















